molecular formula C25H19NO2 B3440159 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE

11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE

Cat. No.: B3440159
M. Wt: 365.4 g/mol
InChI Key: OEAQYHJVKLPKFH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by the presence of a dimethoxyphenyl group attached to an indenoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with indenoquinoline derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE
  • 11-(3,4-DIMETHOXYBENZYLIDENE)-11H-INDENO[1,2-B]QUINOLINE

Uniqueness

11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]indeno[1,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c1-27-23-12-11-16(14-24(23)28-2)13-20-18-8-4-5-9-19(18)25-21(20)15-17-7-3-6-10-22(17)26-25/h3-15H,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAQYHJVKLPKFH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE
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11-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-11H-INDENO[1,2-B]QUINOLINE

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